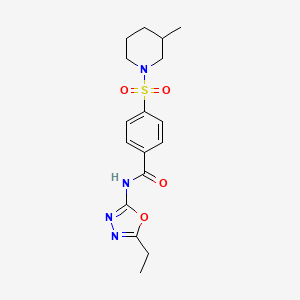

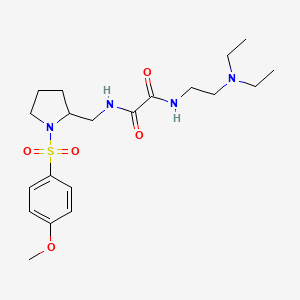

![molecular formula C11H14ClN3O3 B2703685 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1807977-36-1](/img/structure/B2703685.png)

1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a useful research compound. Its molecular formula is C11H14ClN3O3 and its molecular weight is 271.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with oxadiazole rings, such as 1,3,4-oxadiazoles, are synthesized through various methods including polyphosphoric acid condensation and cyclization reactions. These compounds are characterized using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, highlighting their structural uniqueness and stability. These methods offer high yields and provide insight into the chemical properties of oxadiazole derivatives (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Anti-Proliferative Activities

Oxadiazole derivatives demonstrate significant antimicrobial activities against various pathogenic bacteria and fungi, including Gram-positive and Gram-negative bacteria as well as the yeast-like fungus Candida albicans. Additionally, some of these compounds have been evaluated for their anti-proliferative activities against various cancer cell lines, showing potential as cancer therapeutic agents. This highlights the therapeutic potential of oxadiazole derivatives in treating infectious diseases and cancer (Al-Wahaibi et al., 2021).

Luminescent Materials

Oxadiazole-containing compounds exhibit luminescent properties, making them candidates for applications in material science, such as in the development of light-emitting diodes (LEDs) and other optoelectronic devices. Their high quantum yield in both polar and nonpolar solvents is of particular interest for creating efficient, bright, and durable luminescent materials (Mikhailov et al., 2018).

Anticoagulant Agents

Research into oxadiazole derivatives also extends to their potential use as anticoagulant agents. Through molecular docking and in vitro studies, these compounds have shown promise in increasing prothrombin time and clotting time, indicating their potential utility in anticoagulant therapy. This research is pivotal for the development of new, more effective anticoagulants with fewer side effects (Iyer et al., 2016).

Anticancer Evaluation

Oxadiazole thioether derivatives have been designed, synthesized, and evaluated for their anticancer activities. Some of these derivatives display excellent activity against breast cancer cell lines, showcasing the potential of oxadiazole compounds in the development of new anticancer drugs (Polkam et al., 2021).

Mechanism of Action

Target of Action

The compound “1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine” contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. 1,2,4-Oxadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific target would depend on the exact structure and functional groups present in the compound.

Properties

IUPAC Name |

[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-15-8-5-3-4-7(10(8)16-2)11-13-9(6-12)17-14-11/h3-5H,6,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXSUGSXUJIFSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2703602.png)

![Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2703605.png)

![[(2-Chlorophenyl)methyl][(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2703608.png)

![1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2703613.png)

![5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703617.png)

![1-[2-(Ethylsulfanyl)phenyl]propan-2-one](/img/structure/B2703618.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2703623.png)

![N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703625.png)